molecular formula C10H13Cl2NO2S B312432 N-(BUTAN-2-YL)-2,5-DICHLOROBENZENE-1-SULFONAMIDE

N-(BUTAN-2-YL)-2,5-DICHLOROBENZENE-1-SULFONAMIDE

Cat. No.: B312432
M. Wt: 282.19 g/mol
InChI Key: OGXZQDIVMWZTLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-Dichlorophenyl)sulfonylamine is an organic compound characterized by the presence of a sulfonyl group attached to a dichlorophenyl ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorophenyl)sulfonylamine typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of (2,5-Dichlorophenyl)sulfonylamine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorophenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can

Properties

Molecular Formula

C10H13Cl2NO2S

Molecular Weight

282.19 g/mol

IUPAC Name

N-butan-2-yl-2,5-dichlorobenzenesulfonamide

InChI

InChI=1S/C10H13Cl2NO2S/c1-3-7(2)13-16(14,15)10-6-8(11)4-5-9(10)12/h4-7,13H,3H2,1-2H3

InChI Key

OGXZQDIVMWZTLW-UHFFFAOYSA-N

SMILES

CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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